![molecular formula C20H19F2N3O3 B1682004 特戈普拉赞 CAS No. 942195-55-3](/img/structure/B1682004.png)
特戈普拉赞
描述
Tegoprazan, also known as CJ-12420, is a novel therapeutic developed by CJ Healthcare Corp for treating acid-related gastrointestinal diseases . It is a potent and high-selective potassium-competitive acid blocker (P-CAB) with a fast onset of action and the ability to control gastric pH for a prolonged period of time . Tegoprazan’s strong and sustained effect is due to its ability to be slowly cleared from the gastric glands and exertion of effects independent of acid levels . It has also been observed to be efficacious independent of food intake .
Molecular Structure Analysis
Tegoprazan has a molecular formula of C20H19F2N3O3 and a molecular weight of 387.4 g/mol . The IUPAC name is 7- [ [ (4 S )-5,7-difluoro-3,4-dihydro-2 H -chromen-4-yl]oxy]- N, N ,2-trimethyl-3 H -benzimidazole-5-carboxamide . The InChI and SMILES strings provide more detailed structural information .
Chemical Reactions Analysis
Tegoprazan is mainly metabolized by cytochrome P450 (CYP) 3A4 . A kinetic analysis revealed that Tegoprazan inhibited H+/K+‐ATPase in a potassium-competitive manner and the binding was reversible . The PK of Tegoprazan is mainly sensitive to the fraction unbound in plasma, the intrinsic clearance of Tegoprazan via CYP3A4 to form other metabolites, lipophilicity, and the intrinsic clearance of Tegoprazan via CYP2C19 to form other metabolites, and renal plasma clearance .
Physical And Chemical Properties Analysis
Tegoprazan has poor water solubility (∼0.03 mg/mL) . Amorphous solid dispersions of Tegoprazan were prepared via solvent evaporation at 50% drug loading . The physico-chemical properties of these solids were characterized using PXRD, MDSC, TGA, FT-IR, 1H SS-NMR, and stability testing .
科学研究应用
Gastroesophageal Reflux Disease (GERD) Treatment
Tegoprazan is used in the treatment of GERD, where it helps manage the symptoms by reducing stomach acid production. Its effectiveness in this application is still being evaluated through systematic reviews and meta-analyses .
Helicobacter Pylori Infections
As a potassium-competitive acid blocker (P-CAB), Tegoprazan is developed for treating Helicobacter pylori infections, which are often associated with peptic ulcers .
Drug-Drug Interaction Prediction
Tegoprazan’s interaction with cytochrome P450 (CYP) 3A4 perpetrators has been studied, leading to the development of a physiologically based pharmacokinetic model to predict drug-drug interactions .
Acid-Related Disorders
Beyond GERD, Tegoprazan may also have therapeutic effects in other acid-related disorders, including laryngopharyngeal reflux disease (LPRD) .
Pharmacokinetic Modeling
Research includes the application of PBPK/PD modeling to describe Tegoprazan and its metabolite pharmacokinetics under different conditions, such as pre- vs. postprandial states and single vs. repeated drug administration .
作用机制
Target of Action
Tegoprazan, also known as CJ-12420, is a novel therapeutic developed for treating acid-related gastrointestinal diseases . Its primary target is the Sodium/Potassium Transporting ATPase , also known as the H+/K+‐ATPase . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .
Mode of Action
Tegoprazan works as a potassium-competitive acid blocker (P-CAB) that is potent and highly selective . This is because it is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells .
Biochemical Pathways
Tegoprazan exerts its effects by inhibiting the H+/K+‐ATPase enzyme, thereby blocking the final step of gastric acid production . This results in a decrease in gastric acid secretion, leading to an increase in gastric pH .
Pharmacokinetics
After single-dose administration, tegoprazan is rapidly absorbed with a median maximum plasma concentration (Tmax) at 0.5 h and declines with a terminal (elimination) half-life (t1/2) of 3.87–4.57 h . The maximum measured plasma concentration (Cmax) for tegoprazan was 813.80, 1494.60, and 2829.00 ng/mL . The area under the concentration–time curve (AUC) from time zero to infinity (AUC 0−inf) was 2761.00, 5980.05, and 11,044.72 ng∙h/mL in 50, 100, 200 mg group, respectively . Dose-dependent increase was observed in the value of Cmax and AUC after administration of tegoprazan 50 to 200 mg . No drug accumulation was observed after oral 100 mg dose of tegoprazan for 10 days .
Result of Action
The primary result of tegoprazan’s action is the potent and prolonged control of gastric pH . This is due to its ability to be slowly cleared from the gastric glands and exertion of effects independent of acid levels . It has also been observed to be efficacious independent of food intake . Tegoprazan’s strong and sustained effect makes it a promising therapeutic for treating acid-related gastrointestinal diseases .
Action Environment
The effectiveness of tegoprazan in the treatment of gastroesophageal reflux disease (GERD) is still controversial . Environmental factors such as diet and the presence of other medications can influence the action, efficacy, and stability of tegoprazan . For instance, long-term administration of proton pump inhibitors can alter the intestinal microbiome composition, possibly worsening IBD severity . Tegoprazan has been observed to alleviate gut microbiota dysbiosis and enhance the growth of bacteroides vulgatus .
安全和危害
Tegoprazan is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and has a risk of serious damages to eyes . It is toxic and has a danger of serious damage to health by prolonged exposure . It has a possible risk of impaired fertility and a possible risk of harm to unborn child .
属性
IUPAC Name |
7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIQCDHNPDMGSL-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1)C=C(C=C2O[C@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tegoprazan works as a potassium-competitive acid blocker that is potent and highly selective. Its mechanism of action is different from that of the proton-pump inhibitors as this drug does not require conversion into an active form and can directly inhibit H+/K+‐ATPase in a reversible and K+‐competitive way. This is because it is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells. | |
Record name | Tegoprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16690 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tegoprazan | |
CAS RN |
942195-55-3 | |
Record name | Tegoprazan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942195553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tegoprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16690 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TEGOPRAZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W017G7IF4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Tegoprazan and how does it work?
A: Tegoprazan is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the action of gastric H+/K+-ATPase, the enzyme responsible for gastric acid secretion in the stomach [, , , ]. Unlike proton pump inhibitors (PPIs) which bind irreversibly, Tegoprazan's binding is reversible, leading to a faster onset of action and a longer duration of acid suppression [, , , ].
Q2: How does Tegoprazan compare to PPIs in terms of efficacy in treating gastroesophageal reflux disease (GERD)?
A: Tegoprazan has been shown to be as effective as PPIs in the treatment of GERD, particularly in relieving symptoms like heartburn and promoting the healing of erosive esophagitis [, , ]. Some studies suggest it may offer advantages in controlling nocturnal acid breakthrough (NAB), a common limitation of PPIs [, ].
Q3: What are the advantages of Tegoprazan over PPIs in terms of pharmacokinetic properties?
A: Tegoprazan demonstrates a faster onset of action and a longer duration of acid suppression compared to PPIs [, , , ]. This can be attributed to its reversible binding mechanism with H+/K+-ATPase [, ].
Q4: How does food intake affect the pharmacokinetics of Tegoprazan?
A: While food may delay the absorption of Tegoprazan, it does not significantly affect its overall systemic exposure or pharmacodynamic effects []. This suggests that Tegoprazan can be administered without strict regard to meal times [].
Q5: How does Tegoprazan interact with other drugs metabolized by cytochrome P450 (CYP) 3A4?
A: Tegoprazan is primarily metabolized by CYP3A4 [, , ]. Co-administration with CYP3A4 inhibitors like clarithromycin can significantly increase Tegoprazan exposure [, , ]. Conversely, CYP3A4 inducers like rifampicin can decrease Tegoprazan levels []. Dosage adjustments may be necessary when Tegoprazan is used concurrently with strong CYP3A4 modulators [, ].
Q6: Are there any potential drug-drug interactions with Tegoprazan and amoxicillin/clarithromycin?
A: Physiologically based pharmacokinetic and pharmacodynamic (PBPK/PD) modeling suggests that co-administration of Tegoprazan with amoxicillin and clarithromycin can alter Tegoprazan's pharmacokinetics and pharmacodynamics []. These interactions might necessitate dosage adjustments for optimal therapeutic outcomes [].
Q7: Has Tegoprazan shown any potential for drug-drug interactions with atorvastatin?
A: Studies indicate that, unlike vonoprazan (another P-CAB), Tegoprazan does not significantly impact the pharmacokinetics of atorvastatin []. This suggests a lower risk of drug interactions between Tegoprazan and atorvastatin compared to vonoprazan [].
Q8: What is the current research on Tegoprazan's potential beyond acid-related diseases?
A: Recent studies suggest that Tegoprazan may have anti-inflammatory properties []. Research has shown that it can suppress pro-inflammatory responses in lipopolysaccharide-stimulated bone-marrow-derived macrophages []. Further investigation is warranted to explore these effects and their potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。